2-(~13~C,~2~H_3_)Methylproline
Overview
Description
2-(~13~C,~2~H_3_)Methylproline is a modified form of the amino acid proline, where the methyl group is isotopically labeled with carbon-13 and deuterium. This compound is of significant interest in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(~13~C,~2~H_3_)Methylproline typically involves the incorporation of isotopically labeled precursors. One common method is the alkylation of proline with isotopically labeled methyl iodide (13CH~3~I) in the presence of a base such as sodium hydride (NaH). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(~13~C,~2~H_3_)Methylproline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isotopically labeled methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(~13~C,~2~H_3_)Methylproline has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetics studies.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications.
Mechanism of Action
The mechanism by which 2-(~13~C,~2~H_3_)Methylproline exerts its effects is primarily through its incorporation into biological molecules and pathways. The isotopic labels allow researchers to track the compound’s movement and transformation within cells and tissues, providing insights into metabolic processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methylproline: The non-isotopically labeled version of the compound.
2-(~13~C)Methylproline: Labeled with carbon-13 but not deuterium.
2-(~2~H_3_)Methylproline: Labeled with deuterium but not carbon-13.
Uniqueness
2-(~13~C,~2~H_3_)Methylproline is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy
Properties
IUPAC Name |
2-(trideuterio(113C)methyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/i1+1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-KQORAOOSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1(CCCN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745841 | |
Record name | 2-(~13~C,~2~H_3_)Methylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-47-6 | |
Record name | 2-(~13~C,~2~H_3_)Methylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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